3-Isopropenylpentanedioic acid

Flavor regulation GRAS determination Food safety

3-Isopropenylpentanedioic acid (CAS 6839-75-4; IUPAC: 3-(prop-1-en-2-yl)pentanedioic acid; synonym: 3-isopropenylglutaric acid) is an unsaturated, branched‑chain dicarboxylic acid with molecular formula C₈H₁₂O₄ and molecular weight 172.18 g·mol⁻¹. It is a white crystalline solid (mp 110 °C) that is soluble in water and ethanol but insoluble in non‑polar organic solvents.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 6839-75-4
Cat. No. B12747603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropenylpentanedioic acid
CAS6839-75-4
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC(=C)C(CC(=O)O)CC(=O)O
InChIInChI=1S/C8H12O4/c1-5(2)6(3-7(9)10)4-8(11)12/h6H,1,3-4H2,2H3,(H,9,10)(H,11,12)
InChIKeyPULOWZXUQOLRBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water;  insoluble in non-polar organic solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropenylpentanedioic Acid (CAS 6839-75-4) – Technical Baseline and Procurement-Relevant Characteristics


3-Isopropenylpentanedioic acid (CAS 6839-75-4; IUPAC: 3-(prop-1-en-2-yl)pentanedioic acid; synonym: 3-isopropenylglutaric acid) is an unsaturated, branched‑chain dicarboxylic acid with molecular formula C₈H₁₂O₄ and molecular weight 172.18 g·mol⁻¹ [1]. It is a white crystalline solid (mp 110 °C) that is soluble in water and ethanol but insoluble in non‑polar organic solvents [1][2]. The compound is primarily known as a specialty flavoring substance (FEMA No. 4352; JECFA No. 1620) that imparts a distinctive savory, cooked‑brown, roasted organoleptic character [3][4]. Its bifunctional architecture—two carboxylic acid termini plus a reactive isopropenyl (α‑methylvinyl) side chain—distinguishes it from the fully saturated homologue 3‑isopropylglutaric acid (CAS 4165‑99‑5; C₈H₁₄O₄) and from unbranched glutaric acid (CAS 110‑94‑1; C₅H₈O₄) [1][2].

Why 3-Isopropenylpentanedioic Acid Cannot Be Replaced by Generic Dicarboxylic Acid Analogs


The decision to procure 3‑isopropenylpentanedioic acid instead of a generic dicarboxylic acid rests on two non‑interchangeable features: (1) its α‑methylvinyl side chain confers both a specific savory‑roasted flavor profile and a reactive exocyclic double bond that are absent in glutaric acid and in the fully saturated 3‑isopropylglutaric acid; and (2) it is one of very few aliphatic dicarboxylic acids that have undergone formal JECFA safety evaluation and received FEMA GRAS 23 listing for flavor use, establishing a defined regulatory confidence level that unlisted analogs lack [1][2]. Because the flavor profile and the double‑bond reactivity are inherent to the isopropenyl substituent, neither glutaric acid (odorless, no unsaturation) nor 3‑isopropylglutaric acid (saturated, different organoleptic properties) can deliver the same sensory or chemical performance [1][2]. The quantitative evidence below details the measurable differences that make generic substitution scientifically and commercially untenable.

3-Isopropenylpentanedioic Acid (6839-75-4) – Quantified Differentiation Evidence Against Closest Comparators


FEMA GRAS Regulatory Clearance for Flavor Use vs. Unlisted In‑Class Dicarboxylic Acids

3‑Isopropenylpentanedioic acid is listed on FEMA GRAS List 23 (FEMA No. 4352) and has been evaluated by JECFA (No. 1620) with a conclusion of “No safety concern at current levels of intake when used as a flavouring agent” [1][2]. In contrast, the closest structural analogue 3‑isopropylglutaric acid (CAS 4165‑99‑5) carries no FEMA or JECFA flavor evaluation and is classified under EU CLP as causing serious eye irritation (H319) and respiratory irritation (H335) [3]. Glutaric acid itself (CAS 110‑94‑1) is classified as an irritant (H315, H319, H335) without a flavor‑specific GRAS listing and is not organoleptically described as savory [4].

Flavor regulation GRAS determination Food safety

Savory–Roasted Flavor Profile vs. Odorless Glutaric Acid Backbone

3‑Isopropenylpentanedioic acid is consistently characterized as having a savory, cooked‑brown, roasted flavor and odor, described at a standard evaluation concentration of 10.00 % in dipropylene glycol [1][2]. Glutaric acid (pentanedioic acid) is described as odorless or having only a faint acidic taste [3]. 3‑Isopropylglutaric acid has no established savory‑roasted organoleptic descriptor in publicly available flavor databases. The flavor differentiation is therefore qualitative but definitive: the target compound is the only member of this structural sub‑class to bear a validated savory‑roasted character suitable for flavor formulation.

Flavor chemistry Organoleptic differentiation Sensory analysis

Presence of a Reactive Isopropenyl Double Bond vs. Fully Saturated Comparators

3‑Isopropenylpentanedioic acid contains an exocyclic isopropenyl (α‑methylvinyl) double bond that is absent in 3‑isopropylglutaric acid (saturated C₈H₁₄O₄) and in unsubstituted glutaric acid (C₅H₈O₄) [1]. This double bond provides a site for radical or addition polymerization and for thiol‑ene or Diels‑Alder functionalization. The predicted logP of the target is 0.70–0.77 (ALOGPS), reflecting moderate hydrophilicity with a distinct polarity shift relative to the more hydrophobic saturated analog 3‑isopropylglutaric acid (predicted logP ~1.0 estimated by structural increment) [2][3]. While no direct head‑to‑head polymerization data are available, the bifunctional unsaturated architecture makes the compound a candidate for specialty unsaturated polyester or copolymer synthesis where saturated dicarboxylic acids cannot participate in curing or crosslinking reactions.

Polymer chemistry Monomer reactivity Unsaturated dicarboxylic acid

JECFA Purity Specification (Assay ≥95 %) and Identity Verification vs. Non‑Standardized Analogs

The JECFA flavoring specification for 3‑isopropenylpentanedioic acid requires minimum assay 95 %, melting point 110 °C, and identity confirmed by ¹H‑NMR, IR, and MS [1]. No such compendial monograph exists for 3‑isopropylglutaric acid or for generic glutaric acid in a flavor‑grade context. The target compound therefore provides a fully characterized, identity‑verified procurement entity with published analytical pass/fail criteria that are absent for the closest analogs.

Quality specification Flavor ingredient purity JECFA monograph

Use‑Level Data for Specific Food Categories vs. Undefined Dosage for Analogs

The FEMA GRAS 23 publication reports quantitative use levels for 3‑isopropenylpentanedioic acid in defined food categories: hard candy 0.10–0.50 ppm (average–maximum), chewing gum 0.20–1.00 ppm, and soft candy 0.20–1.00 ppm [1][2]. No use‑level data exist for 3‑isopropylglutaric acid or generic glutaric acid in flavor applications. This provides formulators with a starting‑point dosage that is absent for the comparator compounds.

Use levels Flavor formulation Food category

Physicochemical Differentiation: Melting Point and Solubility Profile

3‑Isopropenylpentanedioic acid has a reported melting point of 110 °C (760 mmHg) and is soluble in water and ethanol but insoluble in non‑polar organic solvents [1][2]. Its saturated analog 3‑isopropylglutaric acid has no publicly confirmed melting point in authoritative databases but exhibits a boiling point of 313 °C (760 mmHg) and density 1.156 g·cm⁻³ . Glutaric acid melts at 95–98 °C and has water solubility >50 % (w/w) [3]. The target compound occupies a distinct physicochemical space: a crystalline solid with a higher melting point than glutaric acid and a pronounced polarity preference (soluble in water/ethanol, insoluble in non‑polar media), which differs from the broader solubility of glutaric acid.

Physicochemical properties Solid-state characterization Solubility

3-Isopropenylpentanedioic Acid (6839-75-4) – Evidence‑Backed Procurement and Application Scenarios


Savory Flavor Formulation for Confectionery and Chewing Gum

Flavor houses formulating savory‑roasted notes for hard candy, soft candy, or chewing gum require a regulatory‑cleared ingredient with documented safe‑use levels. 3‑Isopropenylpentanedioic acid provides FEMA GRAS 23 status with published ppm ranges (0.10–1.00 ppm) in these exact food categories [1][2]. The JECFA specification (assay ≥95 %, mp 110 °C, HNMR/IR/MS identity) ensures batch‑to‑batch consistency for industrial formulation [3]. No alternative aliphatic dicarboxylic acid offers this combination of savory flavor character, regulatory clearance, and compendial quality standard.

Specialty Unsaturated Polyester or Copolymer Monomer Research

Research groups developing unsaturated polyester resins or functional copolymers can exploit the isopropenyl double bond of 3‑isopropenylpentanedioic acid as a reactive site for radical grafting, thiol‑ene coupling, or Diels‑Alder cycloaddition, while the two carboxylic acid groups enable esterification with diols [1]. The saturated analog 3‑isopropylglutaric acid lacks this unsaturation and cannot participate in post‑polymerization crosslinking. Although quantitative copolymerization reactivity ratios are not publicly available, the bifunctional unsaturated architecture is structurally analogous to itaconic acid but with a 3‑substituted glutarate geometry that yields different polymer backbone spacing [1].

Metabolomics and Biomarker Discovery Studies

3‑Isopropenylpentanedioic acid is catalogued in the Human Metabolome Database (HMDB0032352) as a human metabolite detected in cytoplasm, and has been reported in untargeted metabolomics studies investigating gut‑microbiota‑derived metabolites and flavor‑related metabolic profiles [1][2]. Its verified CAS registry and spectral data (predicted ¹³C NMR, IR ion spectrum) enable its use as a reference standard for LC‑MS or GC‑MS identification in biomarker panels where the saturated analog (3‑isopropylglutaric acid) is also measured, allowing clear chromatographic differentiation based on the unsaturated mass increment (Δm/z ≈ 2.0 Da for the molecular ion) [1].

Regulatory‑Compliant Flavor Ingredient Procurement for International Markets

International food manufacturers requiring a savory flavor ingredient that satisfies both US FDA GRAS and JECFA safety evaluation criteria select 3‑isopropenylpentanedioic acid because it is one of the few branched‑chain unsaturated dicarboxylic acids with dual regulatory acceptance [1][2]. The JECFA evaluation (2007, Session 68) concluded “No safety concern at current levels of intake,” which facilitates its use in Codex Alimentarius‑referencing jurisdictions [2]. Procurement specifications can directly reference the JECFA monograph for identity, purity, and solubility criteria, reducing the need for in‑house method development [3].

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